Acyl coenzyme A synthetase

説明

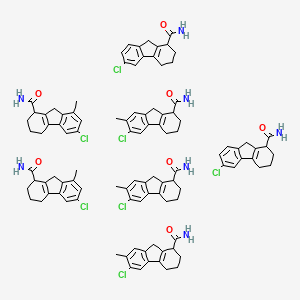

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C103H108Cl7N7O7 |

|---|---|

分子量 |

1804.2 g/mol |

IUPAC名 |

tris(6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide);bis(6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide);bis(6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide) |

InChI |

InChI=1S/5C15H16ClNO.2C14H14ClNO/c3*1-8-5-9-6-13-10(12(9)7-14(8)16)3-2-4-11(13)15(17)18;2*1-8-5-9(16)6-13-10-3-2-4-11(15(17)18)14(10)7-12(8)13;2*15-9-5-4-8-6-13-10(12(8)7-9)2-1-3-11(13)14(16)17/h3*5,7,11H,2-4,6H2,1H3,(H2,17,18);2*5-6,11H,2-4,7H2,1H3,(H2,17,18);2*4-5,7,11H,1-3,6H2,(H2,16,17) |

InChIキー |

NYXALROAXMFXEX-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC(=CC2=C1CC3=C2CCCC3C(=O)N)Cl.CC1=CC(=CC2=C1CC3=C2CCCC3C(=O)N)Cl.C1CC(C2=C(C1)C3=C(C2)C=CC(=C3)Cl)C(=O)N.C1CC(C2=C(C1)C3=C(C2)C=CC(=C3)Cl)C(=O)N |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Acyl-Coenzyme A Synthetase Function in Fatty Acid Metabolism

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyl-Coenzyme A (Acyl-CoA) synthetases (ACS) are a pivotal family of enzymes that stand at the gateway of fatty acid metabolism. By catalyzing the activation of fatty acids to their corresponding acyl-CoA thioesters, these enzymes perform the requisite first step for their participation in virtually all subsequent anabolic and catabolic pathways.[1][2][3] The existence of multiple ACS isoforms, distinguished by their substrate specificities, tissue expression patterns, and subcellular localizations, allows for the precise channeling of fatty acids toward distinct metabolic fates, such as energy production via β-oxidation or storage in the form of complex lipids.[4][5][6][7] Dysregulation of ACS activity is intrinsically linked to numerous metabolic pathologies, including obesity, type 2 diabetes, and fatty liver disease, making these enzymes compelling targets for therapeutic intervention.[8][9][10] This guide provides a comprehensive overview of ACS function, detailed experimental methodologies for their study, and insights into their roles in metabolic control and disease.

The Core Function: Fatty Acid Activation

The fundamental role of all ACS enzymes is the activation of fatty acids, a two-step reaction that is energetically coupled to the hydrolysis of ATP.[2][4] This process is essential because the thioester bond in the resulting acyl-CoA molecule is a high-energy bond, rendering the acyl group metabolically active for subsequent reactions.

The Two-Step Reaction Mechanism:

-

Adenylation: The fatty acid carboxyl group attacks the α-phosphate of ATP, forming a fatty acyl-AMP intermediate and releasing pyrophosphate (PPi).[4][11]

-

Thioesterification: Coenzyme A (CoA) attacks the acyl-AMP intermediate, displacing AMP to form the final acyl-CoA product.[1][4][11]

The overall reaction is rendered irreversible by the rapid hydrolysis of pyrophosphate by inorganic pyrophosphatase.[2] This activation process consumes the equivalent of two ATP molecules because the initial reaction cleaves ATP to AMP and PPi.[12]

-

Reaction: R-COOH + ATP + CoA-SH → R-CO-S-CoA + AMP + PPi

This activation is not merely a preparatory step; it effectively "traps" the fatty acid within the cellular compartment where the ACS resides, as the bulky, charged acyl-CoA molecule cannot readily diffuse across membranes.[4][13] This "metabolic trapping" is a key principle in cellular fatty acid uptake and retention.[14][15]

ACS Families and Isoform Specificity

The ACS enzyme family is diverse, with at least 26 members in humans, broadly classified based on their preference for fatty acids of varying chain lengths.[2][4] This diversity underscores the specialized roles these enzymes play in metabolism.

| Family | Abbreviation | Preferred Substrates (Carbon Chain Length) | Primary Metabolic Roles |

| Short-Chain Acyl-CoA Synthetase | ACSS | Acetate, Propionate (C2-C4) | De novo lipogenesis, histone acetylation |

| Medium-Chain Acyl-CoA Synthetase | ACSM | C6-C10 Fatty Acids | Mitochondrial β-oxidation of medium-chain fatty acids |

| Long-Chain Acyl-CoA Synthetase | ACSL | C12-C20 Fatty Acids | β-oxidation, complex lipid synthesis, signaling |

| Very-Long-Chain Acyl-CoA Synthetase | ACSVL (FATP) | C16 and longer (>C20) Fatty Acids | Peroxisomal β-oxidation, complex lipid synthesis |

| Table 1: Classification and Primary Roles of Acyl-CoA Synthetase Families. [5][8] |

The long-chain acyl-CoA synthetase (ACSL) family, comprising five main isoforms (ACSL1, 3, 4, 5, and 6), is particularly crucial for metabolizing common dietary fatty acids.[8][9][16] These isoforms exhibit distinct tissue distribution, subcellular localization, and substrate preferences, which are key determinants of their specific biological functions.[8][9]

| Isoform | Primary Tissue Expression | Subcellular Localization | Fatty Acid Preference | Primary Metabolic Channeling |

| ACSL1 | Adipose tissue, liver, heart, skeletal muscle | ER, Outer mitochondrial membrane (MOM), Plasma membrane | Oleate, Linoleate, Palmitate | β-oxidation in adipose/heart; TG synthesis in liver[8][13] |

| ACSL3 | Liver, adrenal gland, brain | Endoplasmic Reticulum (ER), Lipid droplets | Oleate, Palmitate | Triglyceride (TG) synthesis, lipid droplet formation[13] |

| ACSL4 | Steroidogenic tissues, brain, liver | ER, MOM, Peroxisomes | Arachidonate, Eicosapentaenoate | Phospholipid remodeling, ferroptosis, steroidogenesis[16] |

| ACSL5 | Small intestine, liver, brown adipose | MOM, ER | Palmitate, Oleate, Arachidonate | Intestinal lipid absorption, TG synthesis, β-oxidation[17] |

| ACSL6 | Brain, bone marrow, fetal liver | ER, Mitochondria | Polyunsaturated fatty acids (PUFAs) | Neuronal lipid metabolism, hematopoiesis[18] |

| Table 2: Characteristics of Human Long-Chain Acyl-CoA Synthetase (ACSL) Isoforms. |

Role in Cellular Fatty Acid Uptake

ACS enzymes are critical drivers of fatty acid influx into cells. While membrane proteins like the CD36 and the Fatty Acid Transport Protein (FATP) family facilitate the translocation of fatty acids across the plasma membrane, it is the immediate esterification to CoA by ACS that maintains the concentration gradient necessary for continuous uptake.[4][19] This tight coupling of transport and activation is known as "vectorial acylation".[19][20]

Studies have shown that the enzymatic activity of ACS is essential for this process.[4][21] For instance, FATP isoforms that possess intrinsic ACSVL activity enhance fatty acid uptake, and this effect is abolished when their enzymatic function is mutated.[4] Furthermore, ACSLs located on intracellular membranes like the ER can drive uptake, indicating that physical presence on the plasma membrane is not strictly required.[4][6] Evidence also points to a direct physical interaction between certain transport and activation proteins, such as FATP1 and ACSL1, which co-immunoprecipitate in adipocytes, suggesting the formation of a functional complex to streamline fatty acid uptake and activation.[22][23]

ACS in Disease and as a Therapeutic Target

Given their central role, it is unsurprising that aberrant ACS expression and activity are implicated in a host of metabolic diseases.

-

Obesity and Type 2 Diabetes: Altered expression of ACSL isoforms, particularly ACSL1, is linked to metabolic syndrome and insulin resistance.[8] ACSL1 deficiency in adipose tissue, for example, channels fatty acids toward β-oxidation rather than storage, impacting energy balance.[13]

-

Fatty Liver Disease (NAFLD): Hepatic ACS isoforms are involved in the synthesis of triglycerides, and their dysregulation contributes to the lipid accumulation characteristic of steatosis.[8][9]

-

Cancer: Rapidly proliferating cancer cells have a high demand for lipids for membrane synthesis and energy. Several ACS isoforms, including ACSL3, ACSL4, and ACSVL3, are upregulated in various cancers and have been shown to be critical for tumor growth and survival.[8][17] ACSL4, in particular, has gained attention for its role in ferroptosis, a form of iron-dependent cell death linked to lipid peroxidation.[16][24]

The critical function of ACS enzymes makes them attractive targets for drug development. Isoform-specific inhibitors could offer a way to modulate fatty acid metabolism with high precision. For instance, inhibiting an ACS isoform responsible for triglyceride synthesis in the liver could treat steatosis, while inhibiting an isoform essential for a specific cancer's survival could provide a novel anti-neoplastic strategy.[10] Triacsin C, a fungal metabolite, is a well-known inhibitor of ACSL1, 3, and 4 and has been instrumental in preclinical studies, though its lack of isoform specificity limits its therapeutic potential.[17]

Experimental Protocols

Measurement of Long-Chain Acyl-CoA Synthetase Activity (Radiometric Assay)

This protocol describes a highly sensitive method to quantify ACS activity in cell lysates or tissue homogenates by measuring the incorporation of a radiolabeled fatty acid into acyl-CoA.[14]

Materials:

-

Cell lysate or tissue homogenate

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 200 mM KCl

-

ATP solution: 100 mM in water (pH 7.0)

-

Coenzyme A (CoA) solution: 10 mM in water

-

Dithiothreitol (DTT): 100 mM in water

-

Radiolabeled fatty acid: [¹⁴C]-Oleic acid or [³H]-Palmitic acid complexed to fatty-acid-free BSA (e.g., 1 mM oleate/0.2 mM BSA)

-

Extraction Solvent (Dole's Reagent): Isopropanol:Heptane:1M H₂SO₄ (40:10:1)

-

Heptane

-

Scintillation fluid and vials

Procedure:

-

Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer on ice. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Reaction Mixture Preparation: For each reaction, prepare a master mix on ice. For a final volume of 200 µL:

-

100 µL 2x Assay Buffer

-

2 µL 100 mM ATP (final: 1 mM)

-

2 µL 10 mM CoA (final: 0.1 mM)

-

2 µL 100 mM DTT (final: 1 mM)

-

20 µL [¹⁴C]-Oleic acid/BSA complex (final: 100 µM)

-

Water to 180 µL

-

-

Initiate Reaction: Add 20 µL of cell lysate (containing 10-50 µg of protein) to the reaction mixture. For a negative control, use heat-inactivated lysate or omit CoA.

-

Incubation: Incubate the reaction tubes at 37°C for 10-30 minutes. Ensure the reaction is within the linear range for time and protein concentration.

-

Stop Reaction & Extraction: Terminate the reaction by adding 1.0 mL of the Extraction Solvent. This precipitates protein and partitions lipids. Add 0.5 mL of heptane and 0.5 mL of water. Vortex vigorously for 15 seconds and centrifuge for 5 minutes to separate the phases.

-

Quantification: The unreacted [¹⁴C]-fatty acid partitions into the upper heptane phase, while the [¹⁴C]-acyl-CoA product remains in the lower aqueous phase. Carefully remove and discard the upper phase.

-

Wash the lower phase twice more with 1.0 mL of heptane to remove any remaining free fatty acid.

-

Transfer a known volume (e.g., 400 µL) of the final lower aqueous phase to a scintillation vial, add 5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculation: Calculate the amount of acyl-CoA produced based on the specific activity of the radiolabeled fatty acid and express the enzyme activity as nmol/min/mg protein.

Measurement of Cellular Fatty Acid Uptake (Fluorescent Assay)

This protocol uses a fluorescent fatty acid analog (e.g., BODIPY-FL C₁₂) to measure uptake into cultured cells, suitable for analysis by fluorescence microscopy or a plate reader.[25][26]

Materials:

-

Cultured cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) in a 96-well plate

-

Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES and 0.2% fatty-acid-free BSA, pH 7.4

-

Fluorescent Fatty Acid Analog: BODIPY-FL C₁₂ (or other chain lengths) stock solution in DMSO

-

Stop/Wash Buffer: Ice-cold PBS containing 0.2% BSA

-

(Optional) Quencher: A cell-impermeable quencher like Q-Red for real-time assays[26]

-

(Optional) Trypan Blue to quench extracellular fluorescence

Procedure:

-

Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and culture until they reach the desired state (e.g., differentiation into adipocytes).

-

Pre-incubation: Gently wash the cells twice with warm Uptake Buffer (without the fluorescent probe). Add 100 µL of Uptake Buffer to each well and incubate at 37°C for 30 minutes to equilibrate.

-

Prepare Uptake Solution: Dilute the BODIPY-FA stock in warm Uptake Buffer to the desired final concentration (e.g., 2 µM).

-

Initiate Uptake: Remove the pre-incubation buffer and add 100 µL of the BODIPY-FA Uptake Solution to each well to start the uptake.

-

Incubation: Incubate the plate at 37°C for a set period (e.g., 1-15 minutes). This should be determined empirically to be in the initial linear range of uptake.

-

Stop Uptake: To terminate the assay, rapidly remove the uptake solution and wash the cells three times with 200 µL of ice-cold Stop/Wash Buffer. The cold temperature and BSA help remove non-specifically bound probe.

-

Measurement: After the final wash, add 100 µL of PBS to each well. Measure the intracellular fluorescence using a fluorescence plate reader (e.g., Ex/Em = 485/515 nm for BODIPY-FL).

-

Data Analysis: Background fluorescence from wells without cells should be subtracted. Normalize the fluorescence signal to the protein content per well or cell number to determine the rate of uptake.

References

- 1. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 2. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]

- 4. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acyl-CoA synthetases: fatty acid uptake and metabolic channeling | Semantic Scholar [semanticscholar.org]

- 8. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jptcp.com [jptcp.com]

- 11. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 12. Acyl-coenzyme A synthetases in metabolic control - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism | PLOS One [journals.plos.org]

- 14. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Functional role of fatty acyl-coenzyme A synthetase in the transmembrane movement and activation of exogenous long-chain fatty acids. Amino acid residues within the ATP/AMP signature motif of Escherichia coli FadD are required for enzyme activity and fatty acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 18. researchgate.net [researchgate.net]

- 19. Targeting the fatty acid transport proteins (FATP) to understand the mechanisms linking fatty acid transport to metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. "Targeting the fatty acid transport proteins (FATP) to understand the m" by Paul N. Black, Angel Sandoval et al. [digitalcommons.unl.edu]

- 21. Biochemical demonstration of the involvement of fatty acyl-CoA synthetase in fatty acid translocation across the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Fatty acid transport protein 1 and long-chain acyl coenzyme A synthetase 1 interact in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

role of Acyl coenzyme A synthetase in lipid synthesis

An In-depth Technical Guide on the Core Role of Acyl-Coenzyme A Synthetase in Lipid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyl-Coenzyme A (Acyl-CoA) synthetases (ACS) are a family of enzymes that play a pivotal role in lipid metabolism. They catalyze the conversion of free fatty acids into fatty acyl-CoAs, a critical activation step that is essential for their subsequent involvement in a variety of metabolic pathways. This technical guide provides a comprehensive overview of the function of ACS, with a particular focus on their role in lipid synthesis. We will delve into the different isoforms of ACS, their substrate specificities, and their involvement in the synthesis of major lipid classes such as triglycerides and phospholipids. Furthermore, this guide will explore the intricate regulatory mechanisms that govern ACS activity and expression, including transcriptional control by key nuclear receptors and regulation by major signaling pathways. Detailed experimental protocols for assessing ACS activity are also provided, along with a summary of key quantitative data. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of lipid metabolism and related diseases.

The Acyl-CoA Synthetase Family of Enzymes

The ACS family of enzymes is responsible for catalyzing the thioesterification of fatty acids with Coenzyme A (CoA) to form fatty acyl-CoAs. This reaction is ATP-dependent and proceeds in two steps:

-

Fatty Acid + ATP ↔ Acyl-AMP + PPi

-

Acyl-AMP + CoASH ↔ Acyl-CoA + AMP

Based on their substrate specificity for fatty acids of different chain lengths, ACS enzymes are broadly categorized into short-chain, medium-chain, long-chain, and very-long-chain acyl-CoA synthetases.[1] The long-chain acyl-CoA synthetases (ACSL) are of particular importance in the context of lipid synthesis, as they primarily activate fatty acids with 12 to 20 carbon atoms.[1]

There are five main isoforms of ACSL in mammals, namely ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6, each encoded by a distinct gene and exhibiting unique tissue distribution, subcellular localization, and substrate preferences.[2] Another important family of proteins with ACS activity are the Fatty Acid Transport Proteins (FATPs), some of which possess dual functionality of fatty acid transport and activation.[3][4]

Isoform Diversity and Tissue Distribution

The differential expression of ACSL and FATP isoforms across various tissues reflects their specialized roles in lipid metabolism. A summary of the tissue distribution of major ACSL isoforms is presented in Table 1.

| Isoform | Primary Tissue Distribution | Subcellular Localization | References |

| ACSL1 | Adipose tissue, Liver, Heart, Skeletal muscle | Endoplasmic Reticulum, Mitochondria-associated membranes | [2][5][6] |

| ACSL3 | Brain, Testis | Endoplasmic Reticulum | [1] |

| ACSL4 | Brain, Liver, Adipose tissue, Steroidogenic tissues | Endoplasmic Reticulum | [7][8] |

| ACSL5 | Small intestine, Liver, Brown adipose tissue | Outer mitochondrial membrane, Microsomes | [1] |

| ACSL6 | Brain, Neural cells | - | [1] |

| FATP2 | Liver, Kidney | Plasma membrane, Peroxisomes | [9][10] |

Substrate Specificity of ACSL Isoforms

The various ACSL isoforms exhibit distinct preferences for different fatty acid substrates, which in turn influences the metabolic fate of the activated fatty acids. Table 2 summarizes the known substrate preferences of key ACSL isoforms.

| Isoform | Preferred Fatty Acid Substrates | References |

| ACSL1 | Saturated and monounsaturated fatty acids (C16-C18), such as palmitate and oleate. | [11] |

| ACSL4 | Polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA) and adrenic acid (AdA). | [7][12] |

| FATP2 | Very-long-chain fatty acids and a preference for n-3 fatty acids like docosahexaenoic acid (DHA). | [3][13] |

The Central Role of Acyl-CoA Synthetase in Lipid Synthesis

The formation of acyl-CoAs by ACS is the committed step for the entry of fatty acids into most intracellular metabolic pathways, including both anabolic (synthesis of complex lipids) and catabolic (β-oxidation) processes. The subcellular localization of ACS isoforms is thought to play a crucial role in channeling acyl-CoAs towards specific metabolic fates.

Caption: Central role of Acyl-CoA Synthetase in lipid metabolism.

Role in Triglyceride Synthesis

Triglycerides (TGs) are the primary form of energy storage in eukaryotes. The synthesis of TGs requires acyl-CoAs as substrates for the acylation of the glycerol backbone. ACSL1 is particularly important in TG synthesis.[5][6] Overexpression of ACSL1 has been shown to increase the incorporation of fatty acids into TGs.[1][14] Transcript variants of ACSL1 may have distinct roles, with some promoting diglyceride synthesis and others promoting triglyceride synthesis.[14] ACSL5 is also involved in the synthesis of TGs.[1]

Role in Phospholipid Synthesis

Phospholipids are essential components of cellular membranes and are also involved in cell signaling. The synthesis of phospholipids also requires acyl-CoAs for the acylation of lysophospholipids. ACSL4, with its preference for arachidonic acid, plays a crucial role in remodeling the phospholipid composition of cell membranes by enriching them with this polyunsaturated fatty acid.[7][15] This function of ACSL4 is also critically linked to the process of ferroptosis, a form of iron-dependent cell death involving lipid peroxidation.[12] FATP2 has been shown to channel n-3 fatty acids preferentially towards the synthesis of phosphatidylinositol.[13]

Regulation of Acyl-CoA Synthetase Activity and Expression

The activity and expression of ACS isoforms are tightly regulated to meet the metabolic needs of the cell. This regulation occurs at multiple levels, including transcriptional control and post-translational modifications through signaling pathways.

Transcriptional Regulation

PPARs are a family of nuclear receptors that function as ligand-activated transcription factors and are master regulators of lipid metabolism. PPARα, in particular, induces the expression of a wide array of genes involved in fatty acid uptake and oxidation, including several ACS isoforms.[16][17][18] The expression of Fatty Acid Transport Protein (FATP) and ACS genes is coordinately regulated by both PPARα and PPARγ activators.[19]

Caption: Transcriptional regulation of ACSL genes by PPARα.

SREBP-1c is a key transcription factor that regulates the expression of genes involved in de novo lipogenesis.[20] Its expression and activity are induced by insulin.[21] SREBP-1c upregulates the expression of several lipogenic enzymes, and while direct regulation of all ACSL isoforms is still under investigation, it is a key regulator of the overall process of fatty acid synthesis.[22][23][24]

Caption: Regulation of lipogenic gene expression by SREBP-1c.

Regulation by Signaling Pathways

AMPK is a cellular energy sensor that is activated under conditions of low energy (high AMP/ATP ratio). Once activated, AMPK phosphorylates and inactivates enzymes involved in anabolic pathways, including lipogenesis, to conserve energy.[25] AMPK can phosphorylate and potentially inhibit ACSL1.[26][27] Interestingly, there is also evidence suggesting that ACSL1 is required for the activation of AMPK by insulin and adiponectin, indicating a complex feedback loop.[28] In some contexts, loss of ACSL1 can lead to reduced AMPK activation.[29]

Caption: Regulation of ACSL1 activity by AMPK phosphorylation.

Experimental Methodologies

The assessment of ACS activity is fundamental to studying its role in lipid metabolism. A variety of assays have been developed for this purpose.

Acyl-CoA Synthetase Activity Assay (Fluorometric)

This section provides a detailed protocol for a fluorometric assay to measure ACS activity.

Principle: This assay is based on a coupled enzymatic reaction. The acyl-CoA produced by ACS is used in a series of reactions that ultimately generate a fluorescent product. The rate of fluorescence increase is directly proportional to the ACS activity.[30]

Reagents and Equipment:

-

ACS Assay Buffer

-

ACS Substrate (a specific fatty acid)

-

Coenzyme A

-

ATP

-

ACS Enzyme Mix, Developer, and Converter (as provided in commercial kits)

-

Fluorometric Probe (e.g., OxiRed™)

-

96-well black microplate

-

Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

-

Tissue or cell lysate containing the ACS enzyme

Procedure:

-

Sample Preparation: Prepare a lysate from cells or tissues of interest in a suitable buffer. Centrifuge to pellet insoluble material and collect the supernatant. Determine the protein concentration of the lysate.

-

Reaction Mix Preparation: Prepare a master mix for the reactions. For each well, combine the required volumes of ACS Assay Buffer, ACS Substrate, CoA, ATP, ACS Enzyme Mix, Developer, Converter, and the fluorometric probe.

-

Assay Protocol: a. Add a specific amount of the sample lysate (e.g., 10-50 µg of protein) to the wells of the 96-well plate. b. For each sample, prepare a parallel background control well that contains the sample lysate but lacks a key substrate (e.g., the fatty acid or CoA). c. Add the Reaction Mix to the sample wells and a corresponding background control mix to the background control wells. d. Immediately place the plate in the microplate reader and measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

-

Data Analysis: a. Subtract the fluorescence readings of the background control from the corresponding sample readings. b. Plot the fluorescence values against time and determine the rate of the reaction (slope) from the linear portion of the curve. c. A standard curve using a known concentration of the final product (e.g., H₂O₂) can be used to convert the fluorescence rate into specific activity (e.g., nmol/min/mg of protein).

Caption: Experimental workflow for an Acyl-CoA Synthetase activity assay.

Conclusion

Acyl-CoA synthetases are indispensable enzymes in lipid metabolism, acting as gatekeepers that control the entry of fatty acids into various metabolic pathways. Their isoform diversity, with distinct tissue distributions and substrate specificities, allows for fine-tuned regulation of lipid synthesis and partitioning. The intricate regulation of ACS expression and activity by transcription factors like PPARs and SREBP-1c, and signaling molecules like AMPK, highlights their central role in maintaining lipid homeostasis. A thorough understanding of the function and regulation of ACS is crucial for developing therapeutic strategies for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease, where dysregulation of lipid metabolism is a key pathological feature. The experimental protocols and data presented in this guide provide a valuable resource for researchers aiming to further elucidate the role of this important enzyme family.

References

- 1. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overexpression of Human Fatty Acid Transport Protein 2/Very Long Chain Acyl-CoA Synthetase 1 (FATP2/Acsvl1) Reveals Distinct Patterns of Trafficking of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The fatty acid transport protein (FATP) family: very long chain acyl-CoA synthetases or solute carriers? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ACSL1 affects Triglyceride Levels through the PPARγ Pathway [medsci.org]

- 6. ACSL1 affects Triglyceride Levels through the PPARγ Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis [frontiersin.org]

- 13. "Human Fatty Acid Transport Protein 2a/Very Long Chain Acyl-CoA Synthe" by Elaina M. Melton, Ronald Cerny et al. [digitalcommons.unl.edu]

- 14. Frontiers | Transcript variants of long-chain acyl-CoA synthase 1 have distinct roles in sheep lipid metabolism [frontiersin.org]

- 15. escholarship.org [escholarship.org]

- 16. Peroxisome Proliferator Activated Receptor-Alpha (PPARα) and PPAR Gamma Coactivator-1alpha (PGC-1α) Regulation of Cardiac Metabolism in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Item - Characterization of peroxisome proliferator-activated receptor alpha (PPARa) regulated acyl-CoA thioesterases involved in lipid metabolism - Karolinska Institutet - Figshare [openarchive.ki.se]

- 19. Coordinate regulation of the expression of the fatty acid transport protein and acyl-CoA synthetase genes by PPARalpha and PPARgamma activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The role of SREBP-1c in nutritional regulation of lipogenic enzyme gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Regulation of SREBP-Mediated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 25. AMPK Phosphorylates Desnutrin/ATGL and Hormone-Sensitive Lipase To Regulate Lipolysis and Fatty Acid Oxidation within Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Adipose acyl-CoA synthetase-1 (ACSL1) directs fatty acids towards β-oxidation and is required for cold thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Activation of AMP-activated protein kinase signaling pathway by adiponectin and insulin in mouse adipocytes: requirement of acyl-CoA synthetases FATP1 and Acsl1 and association with an elevation in AMP/ATP ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Loss of long-chain acyl-CoA synthetase isoform 1 impairs cardiac autophagy and mitochondrial structure through mechanistic target of rapamycin complex 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. abcam.cn [abcam.cn]

An In-depth Guide to Acyl-Coenzyme A Synthetase Isoforms and Their Tissue Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-coenzyme A (acyl-CoA) synthetases (ACSs) are a critical family of enzymes that catalyze the thioesterification of fatty acids with coenzyme A.[1] This activation step is essential and often rate-limiting for the downstream metabolism of fatty acids, including β-oxidation for energy production and the synthesis of complex lipids like triglycerides and phospholipids.[1][2] Given their central role in lipid homeostasis, ACS isoforms are increasingly recognized as important targets in metabolic diseases, cancers, and neurological disorders.[1][2]

The ACS enzyme family is diverse, with members classified based on the chain length of their fatty acid substrates: short-chain (ACSS), medium-chain (ACSM), long-chain (ACSL), and very-long-chain (ACSVL) acyl-CoA synthetases, along with the bubblegum family (ACSBG).[2][3] Each isoform exhibits distinct tissue distribution, subcellular localization, and substrate preferences, which collectively dictate their specific physiological functions.[1][2] This guide provides a detailed overview of these isoforms, their expression patterns, and the experimental methods used to study them.

Classification and Tissue Distribution of ACS Isoforms

The various families of Acyl-CoA synthetases show specificities for fatty acids of different carbon chain lengths and are expressed in a tissue-specific manner, reflecting their specialized metabolic roles.

Acyl-CoA Synthetase Short-Chain Family (ACSS)

This family primarily activates short-chain fatty acids like acetate.

-

ACSS1 (Mitochondrial): Primarily involved in intermediate metabolism within the mitochondria.

-

ACSS2 (Cytosolic/Nuclear): Plays a key role in converting acetate into acetyl-CoA for lipid synthesis and histone acetylation.[4] It is widely expressed, with high levels in the gastrointestinal tract, heart, and skeletal muscle.[5] ACSS2 can translocate from the cytoplasm to the nucleus in response to nutrient stress.[4]

| Table 1: Summary of Human ACSS Isoforms | ||||

| Isoform | Gene Name | Substrate Preference | Primary Tissue Distribution | Subcellular Localization |

| ACSS1 | ACSS1 | Acetate | Liver, Kidney, Heart | Mitochondria |

| ACSS2 | ACSS2 | Acetate | Gastrointestinal tract, Heart, Skeletal muscle[5] | Cytoplasm, Nucleus[4][5] |

Acyl-CoA Synthetase Medium-Chain Family (ACSM)

These enzymes are responsible for activating medium-chain fatty acids (6-12 carbons). There are five members in humans, ACSM1, ACSM2A, ACSM2B, ACSM3, and ACSM4.

-

ACSM2A: A mitochondrial enzyme with high expression in the liver and kidney.[6] It is involved in the activation of medium-chain fatty acids and also participates in the detoxification of xenobiotics like benzoate.[7]

-

ACSM3: This isoform is located in the mitochondrial matrix and is expressed in the alimentary system and lower urinary tract.[8] Its deficiency in the liver has been linked to metabolic syndrome.[8]

| Table 2: Summary of Human ACSM Isoforms | ||||

| Isoform | Gene Name | Substrate Preference | Primary Tissue Distribution | Subcellular Localization |

| ACSM1 | ACSM1 | C4-C12 Fatty Acids | Liver | Mitochondria |

| ACSM2A | ACSM2A | C4-C10 Fatty Acids, Benzoate[6][7] | Liver, Kidney[6] | Mitochondria[7] |

| ACSM3 | ACSM3 | C4-C12 Fatty Acids, Propionate | Liver, Adipose Tissue[8] | Mitochondria[8] |

Acyl-CoA Synthetase Long-Chain Family (ACSL)

The ACSL family consists of five isoforms in mammals (ACSL1, 3, 4, 5, and 6) that activate long-chain fatty acids (12-20 carbons).[1][2] These isoforms have distinct tissue expression profiles and subcellular localizations, channeling fatty acids toward specific metabolic fates such as β-oxidation or lipid synthesis.[9][10]

-

ACSL1: Highly expressed in the liver and adipose tissue, ACSL1 is found on the outer mitochondrial membrane and the endoplasmic reticulum.[1] It is a key player in both fatty acid oxidation and triglyceride synthesis.[1][9]

-

ACSL3: Predominantly found in the brain and steroidogenic tissues.[2] It localizes to the endoplasmic reticulum and lipid droplets.[1]

-

ACSL4: Shows a preference for arachidonic acid and is expressed in steroidogenic tissues like the adrenal gland and ovaries, as well as the brain.[1][9] It is located in the ER, peroxisomes, and mitochondria-associated membranes.[1] Mutations in the ACSL4 gene are associated with a form of X-linked mental retardation.[9]

-

ACSL5: Most abundant in the small intestine, suggesting a role in the absorption of dietary fatty acids.[11] It is also found in the outer mitochondrial membrane.[2]

-

ACSL6: Primarily expressed in the brain and neural cells.[2][11]

| Table 3: Summary of Human ACSL Isoforms | ||||

| Isoform | Gene Name | Substrate Preference | Primary Tissue Distribution | Subcellular Localization |

| ACSL1 | ACSL1 | C16-C18 Saturated & Monounsaturated[12] | Liver, Adipose Tissue, Heart[1][13] | Mitochondria, ER, Plasma Membrane[1] |

| ACSL3 | ACSL3 | Broad (C12-C20) | Brain, Testis, Adipose Tissue[1][2] | ER, Lipid Droplets[1][2] |

| ACSL4 | ACSL4 | Arachidonic Acid (C20:4)[9] | Adrenal Gland, Ovary, Brain, Liver[1][14] | ER, Peroxisomes, MAMs[1] |

| ACSL5 | ACSL5 | Broad (C12-C20) | Small Intestine, Brain[9][11] | Mitochondria (outer membrane), ER[2] |

| ACSL6 | ACSL6 | Polyunsaturated Fatty Acids | Brain (neurons)[2][11] | ER |

Acyl-CoA Synthetase Very-Long-Chain Family (ACSVL/SLC27A)

Also known as Fatty Acid Transport Proteins (FATPs), this family includes six members (SLC27A1-6) that facilitate the transport and activation of very-long-chain fatty acids (>22 carbons).[15][16]

-

SLC27A1 (FATP1): Highly expressed in skeletal muscle, heart, and adipose tissue.[17] It is involved in insulin-stimulated fatty acid uptake.[17]

-

SLC27A2 (FATP2): Found predominantly in the liver and kidney, where it participates in the β-oxidation of very-long-chain fatty acids in peroxisomes.[15]

-

SLC27A4 (FATP4): Essential for the absorption of dietary fats in the small intestine and for maintaining the skin's barrier function.[18]

| Table 4: Summary of Human ACSVL/SLC27A Isoforms | ||||

| Isoform | Gene Name | Substrate Preference | Primary Tissue Distribution | Subcellular Localization |

| SLC27A1 (FATP1) | SLC27A1 | C16-C24 Fatty Acids[15] | Skeletal Muscle, Adipose Tissue, Heart[17][18] | Plasma Membrane, ER, Mitochondria |

| SLC27A2 (FATP2) | SLC27A2 | C22-C26 Fatty Acids, Pristanic Acid[18] | Liver, Kidney[18] | Peroxisomes, ER |

| SLC27A3 (FATP3) | SLC27A3 | C16-C24 Fatty Acids[18] | Testis, Adrenal Gland, Ovary, Lung[18] | Cytoplasmic Vesicles |

| SLC27A4 (FATP4) | SLC27A4 | C16-C24 Fatty Acids[18] | Small Intestine, Skin, Brain, Adipose[18] | ER |

| SLC27A5 (FATP5) | SLC27A5 | Bile Acids, C24-C26 Fatty Acids | Liver | ER, Peroxisomes |

| SLC27A6 (FATP6) | SLC27A6 | C16-C20 Fatty Acids[15] | Heart[15] | Sarcoplasmic Reticulum |

Acyl-CoA Synthetase Bubblegum Family (ACSBG)

This family includes two members, ACSBG1 and ACSBG2.

-

ACSBG1: Plays a crucial role in lipid metabolism in the developing brain.[19]

-

ACSBG2: Almost exclusively expressed in the testes and is involved in activating arachidonic acid.[20][21]

| Table 5: Summary of Human ACSBG Isoforms | ||||

| Isoform | Gene Name | Substrate Preference | Primary Tissue Distribution | Subcellular Localization |

| ACSBG1 | ACSBG1 | Very-Long-Chain Fatty Acids | Brain[19] | Peroxisomes |

| ACSBG2 | ACSBG2 | Arachidonic Acid[20] | Testis (spermatozoa)[20][21] | Cytosol, Mitochondria[20] |

Signaling Pathways and Metabolic Roles

ACS isoforms are gatekeepers for fatty acid metabolism. The acyl-CoAs they produce can be directed towards different metabolic fates depending on the specific isoform, its location, and the metabolic state of the cell.

Caption: Fatty acid activation by ACS isoforms and subsequent metabolic fates.

Key Experimental Methodologies

Studying ACS isoforms requires a combination of techniques to assess their expression, localization, and enzymatic activity.

Experimental Workflow: Analysis of ACSL Protein Expression

A common workflow to determine the protein expression of a specific ACSL isoform in different tissues involves tissue homogenization, protein extraction, quantification, and Western blotting.

Caption: Workflow for determining relative protein expression of an ACS isoform.

Detailed Experimental Protocols

Protocol 1: Western Blotting for ACSL1 in Liver Tissue

-

Protein Extraction:

-

Homogenize ~50 mg of frozen liver tissue in 500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Electrotransfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel and run at 120V until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane at 100V for 90 minutes at 4°C.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ACSL1 (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imaging system.

-

Perform densitometric analysis using software like ImageJ, normalizing the ACSL1 band intensity to a loading control (e.g., β-actin or GAPDH).

-

Protocol 2: Acyl-CoA Synthetase Activity Assay

This assay measures the formation of acyl-CoA from a fatty acid substrate, often using a radiolabeled fatty acid.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 200 mM KCl, 2 mM DTT, 10 mM ATP, and 0.5 mM Coenzyme A.

-

The substrate is a radiolabeled fatty acid, such as [1-¹⁴C]oleic acid, complexed to fatty acid-free BSA.

-

-

Enzyme Reaction:

-

Add 10-50 µg of protein lysate (e.g., from tissue homogenate or mitochondrial fraction) to the reaction mixture.

-

Add the radiolabeled fatty acid substrate to initiate the reaction.

-

Incubate at 37°C for 5-15 minutes. The incubation time should be within the linear range of the assay.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a Dole's solution (isopropanol:heptane:1M H₂SO₄ in a 40:10:1 ratio).

-

Add water and heptane, then vortex to separate the phases. The unreacted [¹⁴C]fatty acid will partition into the upper organic (heptane) phase, while the [¹⁴C]acyl-CoA product will remain in the lower aqueous phase.

-

-

Quantification:

-

Carefully remove the upper heptane phase. Repeat the heptane wash to remove any residual unreacted fatty acid.

-

Measure the radioactivity of the lower aqueous phase using a liquid scintillation counter.

-

Calculate the specific activity as nmol of acyl-CoA formed per minute per mg of protein.

-

Conclusion

The Acyl-CoA synthetase family of enzymes represents a complex and highly regulated system that is fundamental to lipid metabolism. The tissue-specific expression and distinct subcellular localization of each isoform underscore their specialized roles in directing fatty acids towards either energy production or storage and signaling. This intricate regulation makes ACS isoforms compelling targets for therapeutic intervention in a host of metabolic diseases. A thorough understanding of their distribution and function, aided by the robust experimental protocols detailed here, is essential for researchers and drug development professionals seeking to modulate fatty acid metabolism for therapeutic benefit.

References

- 1. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism | PLOS One [journals.plos.org]

- 4. Acss2 Deletion Reveals Functional Versatility via Tissue-Specific Roles in Transcriptional Regulation [mdpi.com]

- 5. ACSS2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 6. uniprot.org [uniprot.org]

- 7. Acyl-CoA synthetase medium chain family member 2a - Wikipedia [en.wikipedia.org]

- 8. Acsm3 acyl-CoA synthetase medium-chain family member 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ontogeny of mRNA expression and activity of long-chain acyl-CoA synthetase (ACSL) isoforms in Mus musculus heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 12. mdpi.com [mdpi.com]

- 13. ACSL1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Fatty acid transport proteins - Wikipedia [en.wikipedia.org]

- 17. SLC27 fatty acid transport proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ACSBG2 acyl-CoA synthetase bubblegum family member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 21. ACSBG2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

An In-depth Technical Guide to the Subcellular Localization of Long-Chain Acyl-CoA Synthetases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes crucial for lipid metabolism, catalyzing the conversion of free long-chain fatty acids into their metabolically active acyl-CoA esters. This activation step is pivotal as it commits fatty acids to various downstream metabolic fates, including β-oxidation for energy production, synthesis of complex lipids for membrane formation and signaling, and storage in lipid droplets. The subcellular localization of the five major ACSL isoforms—ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6—is a critical determinant of their specific physiological functions. Understanding the precise location of these enzymes within the cell is paramount for elucidating their roles in health and disease and for the development of targeted therapeutic strategies. This guide provides a comprehensive overview of the subcellular distribution of ACSL isoforms, detailed experimental protocols for their localization, and a summary of their involvement in key signaling pathways.

Data Presentation: Subcellular Distribution of ACSL Isoforms

The subcellular distribution of ACSL isoforms is complex and can vary depending on the cell type and metabolic state. While precise quantitative data for all isoforms across all organelles is not exhaustively available in the current literature, this section summarizes the known localization patterns based on a variety of experimental evidence, including proteomics, subcellular fractionation, and immunofluorescence studies.

| Isoform | Mitochondria | Endoplasmic Reticulum (ER) | Peroxisomes | Lipid Droplets (LDs) | Plasma Membrane | Other |

| ACSL1 | Present, particularly on the outer mitochondrial membrane, where it is involved in channeling fatty acids towards β-oxidation.[1] | Present; in hepatocytes, a significant portion of ACSL1 is found on the ER. | Reported to be present in some proteomic studies. | Reported to be present. | Mitochondria-Associated Membranes (MAMs). | |

| ACSL3 | Present.[2] | Predominantly localized to the ER.[2] Quantitative studies in A431 cells have shown that at least 68% of ACSL3 remains at the ER even during extensive fatty acid supplementation.[3] | Reported to be present.[2] | Highly abundant on the surface of lipid droplets, playing a role in their biogenesis.[4][5] A representative lipid droplet with a diameter of 0.66 μm in an oleate-fed A431 cell was found to have approximately 680 ACSL3 molecules on its surface.[3] | Trans-Golgi Network (TGN) and endosomes.[6][7] | |

| ACSL4 | Present, involved in fatty acid synthesis and β-oxidation.[8] | Predominantly localized to the ER, where it is involved in the synthesis of polyunsaturated fatty acid-containing phospholipids.[7] | Present and involved in β-oxidation and alkyl lipid synthesis.[8] | Reported to be present. | Mitochondria-Associated Membranes (MAMs).[6] | |

| ACSL5 | Primarily localized to the outer mitochondrial membrane, suggesting a role in directing fatty acids toward oxidation.[9] | Present. | Microsomes. | |||

| ACSL6 | Reported to be present. | Reported to be present. |

Note: The distribution can be cell-type specific and may change under different physiological conditions. The quantitative data for ACSL3 provides a snapshot in a specific cell line and condition.

Experimental Protocols

Determining the subcellular localization of proteins like ACSLs requires specific and validated experimental techniques. Below are detailed methodologies for two of the most common and powerful approaches.

Subcellular Fractionation by Differential Centrifugation

This classical technique separates cellular organelles based on their size, shape, and density.

Objective: To isolate different subcellular fractions (e.g., mitochondria, ER, cytosol) to determine the relative abundance of an ACSL isoform in each.

Materials:

-

Cell culture or tissue sample

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, with protease and phosphatase inhibitors)

-

Dounce homogenizer or similar cell disruption device

-

Centrifuge and ultracentrifuge with appropriate rotors

-

Phosphate-buffered saline (PBS)

-

Bradford assay or similar protein quantification method

-

SDS-PAGE and Western blotting reagents

-

Antibodies specific to the ACSL isoform of interest and to organelle markers (e.g., VDAC1 for mitochondria, Calnexin for ER, GAPDH for cytosol)

Protocol:

-

Cell/Tissue Preparation: Harvest cultured cells by scraping or trypsinization, wash with ice-cold PBS, and resuspend in homogenization buffer. For tissues, mince the tissue on ice and homogenize in homogenization buffer.

-

Homogenization: Disrupt the cells or tissue using a Dounce homogenizer with a loose-fitting pestle on ice. The number of strokes should be optimized to ensure cell lysis while keeping organelles intact.

-

Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Mid-Speed Centrifugation: Carefully collect the supernatant and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria.

-

High-Speed Centrifugation (Ultracentrifugation): Transfer the supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction (containing ER and Golgi). The resulting supernatant is the cytosolic fraction.

-

Washing Fractions: Resuspend the mitochondrial and microsomal pellets in homogenization buffer and repeat the respective centrifugation steps to wash the fractions and reduce cross-contamination.

-

Protein Quantification: Determine the protein concentration of each fraction using a Bradford assay.

-

Western Blot Analysis: Load equal amounts of protein from each fraction onto an SDS-PAGE gel. After electrophoresis and transfer to a membrane, probe with a primary antibody against the ACSL isoform of interest. Also, probe separate blots or the same blot (if stripped) with antibodies against organelle-specific markers to assess the purity of the fractions.

-

Data Analysis: Quantify the band intensities for the ACSL isoform in each fraction relative to the total amount in all fractions to estimate its relative distribution.

Immunofluorescence and Confocal Microscopy

This technique allows for the direct visualization of a protein's location within the intact cellular architecture.

Objective: To visualize the colocalization of an ACSL isoform with specific organelle markers.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibodies: one specific to the ACSL isoform and another to an organelle marker (e.g., MitoTracker for mitochondria, anti-Calreticulin for ER)

-

Fluorophore-conjugated secondary antibodies with distinct excitation/emission spectra

-

DAPI or Hoechst for nuclear staining

-

Mounting medium

-

Confocal microscope

Protocol:

-

Cell Culture: Seed cells on sterile glass coverslips in a culture dish and grow to the desired confluency.

-

Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular epitopes.

-

Blocking: Wash the cells again with PBS and then block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary antibodies (for the ACSL isoform and the organelle marker) diluted in blocking solution overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the appropriate fluorophore-conjugated secondary antibodies, diluted in blocking solution, for 1-2 hours at room temperature in the dark.

-

Nuclear Staining: Wash the cells three times with PBS and then incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.

-

Mounting: Wash the cells a final three times with PBS and then mount the coverslips onto glass slides using a mounting medium.

-

Imaging: Visualize the stained cells using a confocal microscope. Acquire images in separate channels for each fluorophore and then merge them to observe colocalization.

Signaling Pathways and Logical Relationships

The subcellular localization of ACSL isoforms is intimately linked to their participation in specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key relationships.

ACSL1 and Mitochondrial Fatty Acid β-Oxidation

ACSL1 on the outer mitochondrial membrane plays a crucial role in channeling fatty acids towards β-oxidation for energy production.

Caption: ACSL1 at the outer mitochondrial membrane facilitates fatty acid entry into β-oxidation.

ACSL3 and Lipid Droplet Biogenesis

ACSL3 is enriched on the endoplasmic reticulum and lipid droplets, where it participates in the formation of these lipid storage organelles.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. sgross.bio.uci.edu [sgross.bio.uci.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ACSL3 regulates lipid droplet biogenesis and ferroptosis sensitivity in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acyl CoA synthetase-1 links facilitated long chain fatty acid uptake to intracellular metabolic trafficking differently in hearts of male versus female mice - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Lipid Metabolism: A Technical Guide to the Discovery and Characterization of Acyl-CoA Synthetases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyl-CoA synthetases (ACSs) represent a ubiquitous and essential class of enzymes that catalyze the activation of fatty acids, a critical gateway step for their subsequent metabolism. By converting free fatty acids into their corresponding acyl-CoA thioesters, ACSs control the flux of these molecules into diverse and vital cellular pathways, including β-oxidation for energy production, synthesis of complex lipids for membrane structure and signaling, and protein acylation. The dysregulation of ACS activity is increasingly implicated in a range of metabolic diseases, including obesity, non-alcoholic fatty liver disease (NAFLD), and cancer, highlighting their significance as potential therapeutic targets. This technical guide provides a comprehensive overview of the discovery, biochemical characterization, and physiological roles of Acyl-CoA synthetases, with a focus on the experimental methodologies and quantitative data that have defined our understanding of this pivotal enzyme family.

Discovery and Classification

The initial discovery of enzymes capable of activating fatty acids dates back to the mid-20th century, with subsequent research leading to the identification and classification of a large family of Acyl-CoA synthetases. These enzymes are broadly categorized based on their substrate specificity for fatty acids of varying chain lengths.[1][2]

-

Short-Chain Acyl-CoA Synthetases (ACSS): Primarily activate acetate and propionate.[1]

-

Medium-Chain Acyl-CoA Synthetases (ACSM): Exhibit preference for fatty acids with 4 to 12 carbons.[1][2]

-

Long-Chain Acyl-CoA Synthetases (ACSL): Activate long-chain fatty acids of 12 to 20 carbons.[1][3] There are 13 known isoforms of long-chain acyl-CoA synthetases.[1]

-

Very-Long-Chain Acyl-CoA Synthetases (ACSVL): Can activate fatty acids with more than 22 carbons.[1][3]

This classification, while useful, represents a simplification, as some isoforms exhibit broader substrate specificity. The discovery of multiple isoforms with distinct tissue expression patterns and subcellular localizations pointed towards their specialized, non-redundant roles in cellular metabolism.[1][3]

Biochemical Characterization: The Two-Step Reaction Mechanism

Acyl-CoA synthetases catalyze the activation of fatty acids through a conserved two-step reaction mechanism that is dependent on ATP and Coenzyme A (CoA).[2][3][4][5][6]

Step 1: Adenylation The carboxylate group of the fatty acid attacks the α-phosphate of ATP, forming a fatty acyl-AMP intermediate and releasing pyrophosphate (PPi).[3][7]

Step 2: Thioesterification The sulfhydryl group of Coenzyme A attacks the acyl-AMP intermediate, leading to the formation of the acyl-CoA thioester and the release of AMP.[5][6][8]

This two-step process is catalyzed within a single active site that undergoes a significant conformational change.[9] The enzyme first adopts an adenylate-forming conformation and then rotates its C-terminal domain by approximately 140 degrees to facilitate the thioester-forming reaction.[3][9]

Figure 1: Two-step reaction mechanism of Acyl-CoA Synthetase.

Experimental Protocols for Characterization

The characterization of Acyl-CoA synthetases relies on a variety of experimental techniques to assess their activity, substrate specificity, and kinetic properties.

Enzyme Activity Assays

Several methods are employed to measure ACS activity, with colorimetric and fluorometric assays being the most common.

3.1.1. Enzyme-Coupled Colorimetric Assay

This method relies on the detection of a downstream product generated from the acyl-CoA produced by ACS.[10][11]

-

Principle: The acyl-CoA formed is oxidized by acyl-CoA oxidase, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by catalase to convert methanol to formaldehyde. Finally, the formaldehyde reacts with 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole to produce a purple dye, which is measured spectrophotometrically.[10][11]

-

Protocol Outline:

-

Prepare a reaction mixture containing buffer, ATP, CoA, Mg²⁺, the fatty acid substrate, acyl-CoA oxidase, catalase, and methanol.

-

Initiate the reaction by adding the enzyme sample (e.g., purified protein, cell lysate).

-

Incubate at a controlled temperature (e.g., 37°C).

-

Stop the reaction and add the colorimetric reagent.

-

Measure the absorbance at the appropriate wavelength.

-

3.1.2. Fluorometric Assay

This highly sensitive assay measures the production of acyl-CoA through a coupled enzymatic reaction that generates a fluorescent signal.[12][13]

-

Principle: The acyl-CoA produced by ACS is metabolized by a series of enzymes to generate an intermediate that reacts with a probe to yield a fluorescent product.[12][13] The fluorescence is measured at an excitation of 535 nm and an emission of 587 nm.[12][13]

-

Protocol Outline:

-

Prepare a reaction mix containing assay buffer, ACS substrate, enzyme mix, converter, and developer.

-

Add the sample (purified protein or cell lysate) to a microplate well.

-

Add the reaction mix to initiate the reaction.

-

Measure the fluorescence kinetically over time at 37°C.

-

Calculate the ACS activity based on a standard curve generated with a known concentration of the fluorescent product.

-

Figure 2: Workflow for colorimetric and fluorometric Acyl-CoA Synthetase assays.

Protein Purification

Purification of ACS is crucial for detailed kinetic and structural studies. Due to their association with membranes, purification can be challenging.[14]

-

Expression and Tagging: Recombinant expression in systems like E. coli or COS1 cells with affinity tags (e.g., His-tag, Myc-tag) is a common strategy.[15]

-

Purification Methods:

-

Affinity Chromatography: Nickel-NTA affinity chromatography is used for His-tagged proteins.[15]

-

Ion-Exchange Chromatography: Can be used to separate proteins based on charge.

-

Gel Filtration Chromatography: Separates proteins based on size.

-

Kinetic Analysis

Kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) are determined to understand the enzyme's affinity for its substrates and its catalytic efficiency.

-

Methodology: Enzyme activity is measured at varying concentrations of one substrate (e.g., fatty acid, ATP, or CoA) while keeping the others at saturating concentrations. The data are then fitted to the Michaelis-Menten equation.[5]

-

Data Presentation: The results are typically presented in tables summarizing the Kₘ, Vₘₐₓ, and kcat/Kₘ values for different substrates.

Quantitative Data Summary

The following tables summarize key quantitative data for various Acyl-CoA synthetase isoforms, providing a comparative overview of their kinetic properties and substrate specificities.

Table 1: Kinetic Parameters of Selected Acyl-CoA Synthetases for Fatty Acid Substrates

| Enzyme/Isoform | Source Organism | Fatty Acid Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Reference |

| Acetyl-CoA Synthetase | Saccharomyces cerevisiae | Acetate | 200 | - | [16] |

| Acetyl-CoA Synthetase | Saccharomyces cerevisiae | Propionate | 2000 | - | [16] |

| FATP1 | Murine | Palmitic acid (C16:0) | 10 | - | [15] |

| FATP1 | Murine | Lignoceric acid (C24:0) | 12 | - | [15] |

| ACS1 | Murine | Palmitic acid (C16:0) | 5 | - | [15] |

| ACS1 | Murine | Lignoceric acid (C24:0) | 50 | - | [15] |

| MacsMa | Methanosarcina acetivorans | 2-methylbutyrate | 130 | 11.2 | [17] |

| MacsMa | Methanosarcina acetivorans | Propionate | 1100 | 1.8 | [17] |

Table 2: Substrate Specificity of Acetyl-CoA Synthetase from Saccharomyces cerevisiae

| Carboxylic Acid Substrate | % Vₘₐₓ relative to Acetate | Kₘ (mM) | Reference |

| Acetate | 100 | 0.2 | [16] |

| Propionate | 106 | 2.0 | [16] |

| Acrylate | 74 | 1.9 | [16] |

| Fluoroacetate | 25 | 0.5 | [16] |

| Methacrylate | 10 | 1.0 | [16] |

| 3-Chloropropionate | 10 | 1.5 | [16] |

| 3-Bromopropionate | 10 | 1.0 | [16] |

| Propiolate | 5 | 0.4 | [16] |

Physiological Roles and Signaling Pathways

Acyl-CoA synthetases are strategically positioned at the crossroads of lipid metabolism, directing fatty acids towards specific metabolic fates. The resulting acyl-CoAs are not merely metabolic intermediates but also act as important signaling molecules and regulators of transcription.[1][18]

Metabolic Fates of Acyl-CoAs

Once activated, acyl-CoAs can enter several key metabolic pathways:

-

β-oxidation: Acyl-CoAs are transported into the mitochondria for degradation to produce ATP.[4][12]

-

Triacylglycerol (TAG) and Phospholipid Synthesis: In the endoplasmic reticulum, acyl-CoAs are used for the synthesis of storage lipids (TAGs) and membrane lipids (phospholipids).[4][19]

-

Protein Acylation: Acyl-CoAs can be covalently attached to proteins, modifying their function and localization.

-

Transcriptional Regulation: Acyl-CoAs can act as ligands for nuclear receptors, such as HNF4α, thereby regulating gene expression.[3][18]

Figure 3: Central role of Acyl-CoA Synthetase in directing fatty acid metabolism.

Interaction with AMP-Activated Kinase (AMPK)

The ACS reaction consumes ATP and produces AMP, leading to an increase in the AMP/ATP ratio.[3] This shift can potentially activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[3] Activated AMPK would then promote catabolic pathways like fatty acid oxidation while inhibiting anabolic processes such as triacylglycerol synthesis.[3] However, the physiological relevance of this ACS-mediated AMPK activation is still a subject of ongoing research and debate.[3]

Figure 4: Potential signaling pathway linking Acyl-CoA Synthetase activity to AMPK.

Relevance in Drug Development

The critical role of Acyl-CoA synthetases in lipid metabolism and their association with various diseases make them attractive targets for therapeutic intervention.

-

Metabolic Diseases: Dysregulation of ACS activity is linked to obesity and non-alcoholic fatty liver disease (NAFLD).[12] Inhibitors of specific ACS isoforms could potentially modulate fatty acid metabolism and ameliorate these conditions.

-

Cancer: Rapidly proliferating cancer cells have a high demand for lipids for membrane synthesis, and certain ACSL isoforms are upregulated in tumors like gliomas.[3] The fungal metabolite triacsin C, an inhibitor of ACSL1, 3, and 4, has been shown to induce apoptosis in glioma cells.[3] This highlights the potential of ACS inhibitors as anti-cancer agents.

Conclusion and Future Directions

Acyl-CoA synthetases are fundamental enzymes that orchestrate the flow of fatty acids into a multitude of essential cellular processes. Decades of research have elucidated their biochemical mechanism, classified their diverse isoforms, and begun to unravel their complex roles in health and disease. The development of sophisticated assay techniques has enabled detailed characterization of their kinetic properties and substrate specificities.

Future research will likely focus on several key areas:

-

Structural Biology: Obtaining high-resolution crystal structures of more mammalian ACSL and ACSVL isoforms is crucial for understanding their precise mechanisms of action and substrate preferences, and for guiding the rational design of specific inhibitors.[3]

-

Subcellular Localization and Channeling: Further investigation is needed to determine the precise subcellular locations of each ACS isoform and how they channel their acyl-CoA products towards specific metabolic pathways.[3]

-

Post-Translational Regulation: Understanding the roles of phosphorylation and acetylation in regulating ACS activity will provide deeper insights into their function in response to different physiological cues.[3]

-

Therapeutic Targeting: The development of isoform-specific inhibitors of Acyl-CoA synthetases holds significant promise for the treatment of metabolic diseases and cancer.

A thorough understanding of the discovery and characterization of Acyl-CoA synthetases is paramount for researchers and drug development professionals seeking to modulate lipid metabolism for therapeutic benefit. This guide provides a solid foundation of the core knowledge in this dynamic and clinically relevant field.

References

- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acyl-coenzyme A synthetases in metabolic control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural Characterization of the Reaction and Substrate Specificity Mechanisms of Pathogenic Fungal Acetyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]

- 8. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 9. The 2.1Å Crystal Structure of an Acyl-CoA Synthetase from Methanosarcina acetivorans reveals an alternate acyl binding pocket for small branched acyl substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An enzyme-coupled assay for acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]

- 13. abcam.cn [abcam.cn]

- 14. Characterization of an acyl-CoA synthetase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Substrate specificity of acetyl coenzyme A synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 19. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Metabolic Pathways Involving Acyl-Coenzyme A Synthetase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-Coenzyme A (CoA) synthetases (ACSs) are a pivotal family of enzymes that catalyze the activation of fatty acids, a critical gateway step for their subsequent metabolism. By converting free fatty acids into acyl-CoAs, these enzymes channel them towards either catabolic pathways for energy production, such as β-oxidation, or anabolic pathways for the synthesis of complex lipids, including triacylglycerols, phospholipids, and cholesterol esters.[1][2][3][4] The diversity of ACS isoforms, with their distinct substrate specificities, subcellular localizations, and tissue expression patterns, underscores their importance in maintaining metabolic homeostasis.[4][5][6] Dysregulation of ACS activity is implicated in a range of metabolic diseases, including obesity, diabetes, and fatty liver disease, making these enzymes attractive targets for drug development.[5][7][8] This technical guide provides a comprehensive overview of the metabolic pathways involving Acyl-CoA synthetases, with a focus on their biochemical functions, regulation, and the experimental methodologies used for their characterization.

Introduction to Acyl-CoA Synthetases

Acyl-CoA synthetases belong to a large superfamily of enzymes that catalyze the formation of a thioester bond between a fatty acid and Coenzyme A, an ATP-dependent two-step reaction.[9][10]

Reaction Mechanism:

-

Adenylation: The carboxylate group of the fatty acid attacks the α-phosphate of ATP to form an acyl-adenylate intermediate and pyrophosphate (PPi).[9][10]

-

Thioesterification: The thiol group of Coenzyme A attacks the acyl-adenylate, displacing AMP to form the final acyl-CoA product.[9][10]

The irreversible hydrolysis of pyrophosphate by inorganic pyrophosphatase drives the reaction forward.[11]

The ACS family is broadly classified based on the chain length of their preferred fatty acid substrates:

-

Short-Chain Acyl-CoA Synthetases (ACSS): Activate fatty acids with chain lengths of 2-4 carbons, such as acetate and propionate.[4]

-

Medium-Chain Acyl-CoA Synthetases (ACSM): Prefer fatty acids with 6-10 carbons.[4]

-

Long-Chain Acyl-CoA Synthetases (ACSL): Activate fatty acids with 12-20 carbons.[4][5]

-

Very Long-Chain Acyl-CoA Synthetases (ACSVL) / Fatty Acid Transport Proteins (FATP): Can activate fatty acids with chain lengths greater than 20 carbons.[4][12]

Core Metabolic Pathways Involving Acyl-CoA Synthetases

The activation of fatty acids to acyl-CoAs is the committed step for their entry into major metabolic pathways.

Fatty Acid β-Oxidation

Fatty acid β-oxidation is the primary catabolic pathway for energy production from fatty acids.[3][13] Once activated to acyl-CoAs in the cytoplasm, long-chain fatty acids are transported into the mitochondrial matrix via the carnitine shuttle.[14] Inside the mitochondria, a cyclical four-step process shortens the acyl-CoA chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2.[15] Acetyl-CoA then enters the citric acid cycle to produce more ATP.[13] Peroxisomes also carry out β-oxidation, particularly for very long-chain fatty acids.[13][15]

Synthesis of Complex Lipids

Acyl-CoAs are the building blocks for the synthesis of various classes of lipids.

-

Triacylglycerol (TAG) and Phospholipid Synthesis: Acyl-CoAs are sequentially esterified to a glycerol-3-phosphate backbone to form phosphatidic acid, a key intermediate in the synthesis of both TAGs (for energy storage) and phospholipids (major components of cell membranes).[1][9] ACSL3, in particular, is known to be involved in the formation of lipid droplets.[16]

-

Cholesterol Ester Synthesis: Acyl-CoA:cholesterol acyltransferase (ACAT) utilizes acyl-CoAs to esterify cholesterol for storage and transport.[3]

-

Sphingolipid Synthesis: The synthesis of ceramides, the backbone of sphingolipids, requires the acylation of a sphingoid base with an acyl-CoA.[1]

Other Metabolic Roles

Acyl-CoAs are also involved in:

-

Protein Acylation: Covalent attachment of fatty acids to proteins, which can affect their localization and function.[4]

-

Gene Regulation: Acyl-CoAs can act as signaling molecules and regulate the activity of transcription factors.[4]

Quantitative Data on Acyl-CoA Synthetases

The substrate specificity and kinetic parameters of ACS isoforms determine their physiological roles.

| Isoform | Preferred Substrates | Km (μM) for Fatty Acid | Vmax (nmol/min/mg) | Tissue Expression | Subcellular Localization | Reference(s) |

| ACSL1 | Palmitate (C16:0), Oleate (C18:1), Linoleate (C18:2) | 10-50 | 100-500 | Liver, adipose tissue, heart, skeletal muscle | Endoplasmic Reticulum, Mitochondria | [16][17] |

| ACSL3 | Myristate (C14:0), Palmitate (C16:0) | 20-100 | 50-200 | Ubiquitous, high in liver and adipose tissue | Endoplasmic Reticulum, Lipid Droplets | [4][16] |

| ACSL4 | Arachidonate (C20:4), Eicosapentaenoate (C20:5) | 5-30 | 150-600 | Steroidogenic tissues (adrenal, testis, ovary), brain, liver | Endoplasmic Reticulum, Peroxisomes | [18] |

| ACSL5 | Palmitate (C16:0), Oleate (C18:1) | 15-70 | 80-300 | Small intestine, liver, brown adipose tissue | Mitochondria, Endoplasmic Reticulum | [16] |

| ACSL6 | Oleate (C18:1), Docosahexaenoate (DHA, C22:6) | 1-20 (for DHA) | 20-100 | Brain, heart, testis | Endoplasmic Reticulum | [18][19] |

| FATP1 | Palmitate (C16:0), Lignocerate (C24:0) | 2-10 | 5-25 | Adipose tissue, skeletal muscle, heart | Plasma Membrane, Endoplasmic Reticulum | [20] |

Note: Kinetic values are approximate and can vary depending on the experimental conditions and source of the enzyme.

Experimental Protocols

Acyl-CoA Synthetase Activity Assay (Radiometric)

This assay measures the incorporation of a radiolabeled fatty acid into an acyl-CoA.[21]

Materials:

-

Cell or tissue lysate

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 200 mM KCl

-

ATP solution (100 mM)

-

Coenzyme A solution (10 mM)

-

[14C]- or [3H]-labeled fatty acid (e.g., [14C]oleate) complexed to bovine serum albumin (BSA)

-

Stopping solution: Isopropanol/Heptane/1M H2SO4 (40:10:1)

-

Heptane

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, and Coenzyme A.

-